1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile
Overview
Description
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is a chemical compound with the molecular formula C10H6N2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile consists of a isoquinoline backbone with a nitrile (-C#N) group at the 5-position and a ketone (=O) group at the 1-position . The InChI code for this compound is KQUKHTDJZHDLBP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile is a solid substance at room temperature . It has a molecular weight of 170.17 g/mol . The compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is not a substrate for P-glycoprotein and does not inhibit cytochrome P450 enzymes .Scientific Research Applications
Synthesis Applications
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile and its derivatives have been utilized in various synthesis applications. They serve as starting materials in the synthesis of complex compounds like lamellarin U and lamellarin G trimethyl ether. This process involves transformations that enable the introduction of acid-sensitive protecting groups, an advantage over traditional methods like the Bischler-Napieralski reaction (Liermann & Opatz, 2008). Another application is in the synthesis of tetrahydrobenzo[f]isoquinolines, offering a short and efficient method for producing these compounds (Pratap, Raghunandan, Maulik, & Ram, 2007).
Antifungal Properties
Derivatives of 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile have been synthesized and evaluated for their antifungal properties. This research indicates potential in the development of new antifungal agents (Gholap et al., 2007).
Anticancer Potential
Research into novel quinolines carrying various moieties, including isoquinoline, has shown potential anticancer applications. Some of these compounds have exhibited significant cytotoxic activity against certain cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2016).
Optoelectronic Properties
Studies on hydroquinoline derivatives, which include structures related to 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile, have explored their optoelectronic properties. This research is crucial for developing new materials with specific electronic and optical characteristics (Irfan et al., 2020).
Potential as Virus Inhibitors
Compounds based on 1-Oxo-1,2-dihydroisoquinoline scaffolds have been explored as potential inhibitors for viruses like the West Nile Virus. This research is significant for developing new antiviral drugs (Dou et al., 2010).
Hydrolysis and NMR Studies
Research into the hydrolysis of nitrile moiety in related compounds has been conducted, providing valuable insights into the chemical behavior of these compounds. This includes studies supported by NMR analysis, which is essential for understanding the structural and chemical properties of these substances (Basafa et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-oxo-2H-isoquinoline-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUKHTDJZHDLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC(=O)C2=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654947 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile | |
CAS RN |
90947-07-2 | |
Record name | 1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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